2-Cyclohexylcyclopropane-1-carboxylic acid
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Overview
Description
2-Cyclohexylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a cyclohexyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylcyclopropane-1-carboxylic acid can be achieved through several methods:
Hydrogenation of Benzoic Acid: This method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which can then be further processed to obtain this compound.
Cyclopropanation Reactions: Cyclopropanation of cyclohexyl-substituted alkenes using reagents such as diazomethane or Simmons-Smith reagents can yield the desired cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes and optimized cyclopropanation reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Cyclohexylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: Shares the cyclohexane ring but lacks the cyclopropane ring.
Cyclopropanecarboxylic Acid: Contains the cyclopropane ring but lacks the cyclohexyl group.
2-Cyclohexylpropanoic Acid: Similar structure but with a propanoic acid group instead of a cyclopropane ring.
Uniqueness: 2-Cyclohexylcyclopropane-1-carboxylic acid is unique due to its combination of a cyclohexyl group and a cyclopropane ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-cyclohexylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTOEUCUCXPIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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